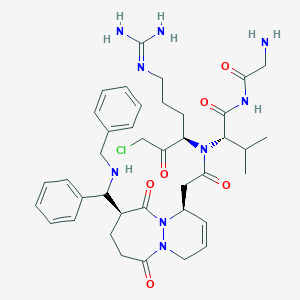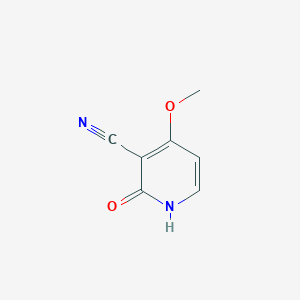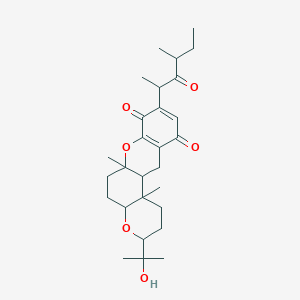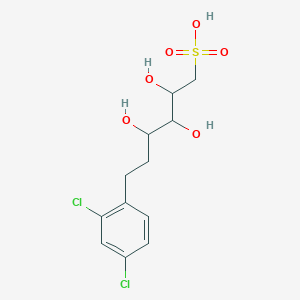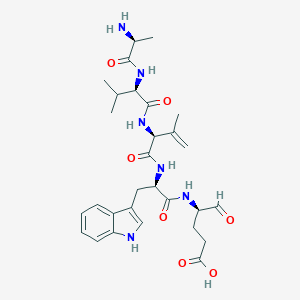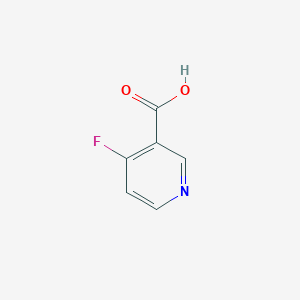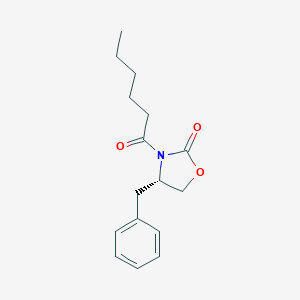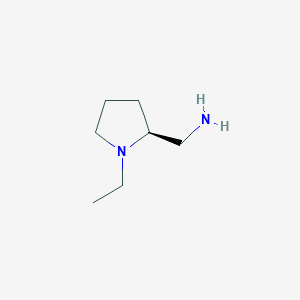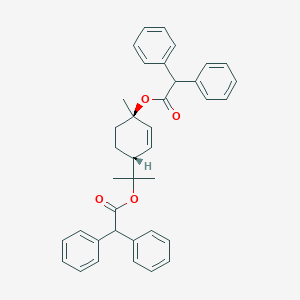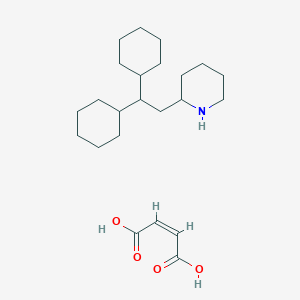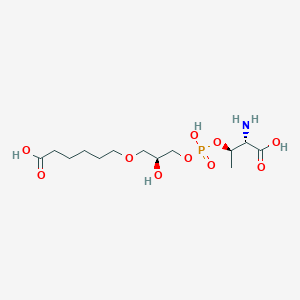
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine, also known as LPA-PT, is a phospholipid molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is synthesized through a complex chemical process and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine is not fully understood. However, it is thought to work by binding to LPA receptors and activating downstream signaling pathways. This leads to a range of biochemical and physiological effects, including inhibition of cell migration and invasion, and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have several biochemical and physiological effects. One of the most significant effects is its ability to inhibit cell migration and invasion. This effect has been observed in various cancer cell lines and could potentially lead to the development of new cancer treatments. Additionally, 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine in lab experiments is its ability to inhibit cell migration and invasion. This effect has been observed in various cancer cell lines and could potentially lead to the development of new cancer treatments. Additionally, 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases. However, there are also some limitations to using 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine in lab experiments. One of the main limitations is the complexity of the synthesis method, which can make it difficult and expensive to produce large quantities of the molecule.
Direcciones Futuras
There are several future directions for research on 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine. One potential direction is the development of new cancer treatments based on the molecule's ability to inhibit cell migration and invasion. Additionally, further research is needed to fully understand the molecule's mechanism of action and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for further optimization of the synthesis method to improve the yield and purity of the final product.
Métodos De Síntesis
The synthesis of 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine is a complex process that involves several steps. The first step involves the synthesis of 1-O-hexadecyl-sn-glycerol-3-phosphate, which is then reacted with an activated carboxylic acid to form 1-O-hexadecyl-sn-glycero-3-phospho-(5'-carboxypentyl)threonine. This molecule is then deprotected to yield 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have several potential scientific research applications. One of the most promising applications is in the field of cancer research. This molecule has been shown to inhibit the migration and invasion of cancer cells, which could potentially lead to the development of new cancer treatments. Additionally, 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Propiedades
Número CAS |
158059-97-3 |
|---|---|
Nombre del producto |
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine |
Fórmula molecular |
C13H26NO10P |
Peso molecular |
387.32 g/mol |
Nombre IUPAC |
6-[(2S)-3-[[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-hydroxyphosphoryl]oxy-2-hydroxypropoxy]hexanoic acid |
InChI |
InChI=1S/C13H26NO10P/c1-9(12(14)13(18)19)24-25(20,21)23-8-10(15)7-22-6-4-2-3-5-11(16)17/h9-10,12,15H,2-8,14H2,1H3,(H,16,17)(H,18,19)(H,20,21)/t9-,10+,12+/m1/s1 |
Clave InChI |
CYVCRELICGRMTP-SCVCMEIPSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)N)OP(=O)(O)OC[C@H](COCCCCCC(=O)O)O |
SMILES |
CC(C(C(=O)O)N)OP(=O)(O)OCC(COCCCCCC(=O)O)O |
SMILES canónico |
CC(C(C(=O)O)N)OP(=O)(O)OCC(COCCCCCC(=O)O)O |
Otros números CAS |
158059-97-3 |
Sinónimos |
1-O-(5'-carboxypentyl)glycero-3-phosphothreonine H-GPT-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)
![(3AR,4S,5R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)
![[(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B131557.png)
![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)
